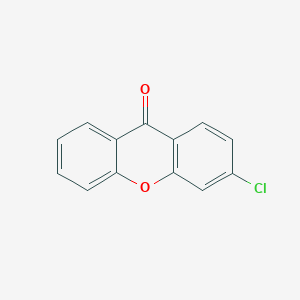

3-Chloro-9H-xanthen-9-one

Description

Properties

Molecular Formula |

C13H7ClO2 |

|---|---|

Molecular Weight |

230.64 g/mol |

IUPAC Name |

3-chloroxanthen-9-one |

InChI |

InChI=1S/C13H7ClO2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |

InChI Key |

LEUJIOLEGDAICX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Overview of the Xanthone Core Synthesis

The xanthone scaffold, 9H-xanthen-9-one, is commonly synthesized through cyclodehydration reactions involving hydroxy-substituted aromatic acids and phenols. This core serves as the substrate for subsequent halogenation to yield 3-chloro derivatives.

Cyclodehydration Reaction: The xanthone core is typically formed by the acid-catalyzed cyclodehydration of hydroxyaryl carboxylic acids or their derivatives with substituted phenols. Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is frequently employed to facilitate this process by activating acyl groups and removing water formed during the reaction, thus driving the cyclization forward.

Example: Hydroxy-substituted benzoic acid derivatives react with phenols under reflux in Eaton’s reagent to yield hydroxyxanthones, which are precursors for halogenation.

Preparation of 3-Chloro-9H-xanthen-9-one via Electrophilic Chlorination

The key step in synthesizing this compound is the selective electrophilic substitution of chlorine at the 3-position on the xanthone ring.

Halogenation Reagents: N-chlorosuccinimide (NCS) is commonly used as a chlorinating agent due to its mild and selective chlorination properties. The reaction typically occurs in the presence of sodium chloride and a catalytic amount of p-toluenesulfonic acid in ethanol as solvent.

Reaction Conditions: The mixture of the hydroxyxanthone precursor and chlorinating agents is stirred at approximately 40°C, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water to precipitate the chloro-substituted product, which is then filtered and dried to yield this compound as a powder.

Mechanism: The electrophilic chlorine from NCS substitutes the hydrogen at the 3-position of the xanthone ring, facilitated by the activating effect of adjacent hydroxyl groups and the acidic environment created by p-toluenesulfonic acid.

Alternative Synthetic Routes and Starting Materials

Several synthetic routes have been reported for preparing the xanthone core and its chloro derivatives, often starting from different hydroxy or methyl-substituted xanthones.

Hydrolytic Alkaline Method: One approach involves hydrolyzing 2-[(9-oxo-9H-xanthen-4-yl)methyl]isothiouronium bromide under alkaline conditions to obtain 4-(sulfanylmethyl)-9H-xanthen-9-one, which can be further transformed into chloro derivatives.

Alkylation and Ester Hydrolysis: Hydroxyxanthones can be alkylated with ethyl 2-bromopropanoate in the presence of potassium carbonate in dimethylformamide (DMF), followed by alkaline hydrolysis to yield carboxylic acid derivatives. These intermediates can be further functionalized to introduce chlorine substituents.

One-Step Cyclodehydration: Some substituted xanthones are synthesized in a one-step process using Eaton’s reagent, starting from substituted salicylic acids and dihydroxybenzenes, which can then be chlorinated as described.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Characterization

Yields and Purity: The chlorination step generally affords good yields (70–85%) of this compound with high purity after recrystallization.

Spectroscopic Data: Characterization by Fourier-transform infrared spectroscopy (FTIR) shows characteristic carbonyl (C=O) stretching around 1610–1620 cm⁻¹ and aromatic C-C stretches. Proton nuclear magnetic resonance (^1H NMR) confirms substitution patterns, with signals corresponding to aromatic protons shifted due to chlorine substitution.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak consistent with the molecular weight of this compound, confirming successful halogenation.

Summary and Expert Perspective

The preparation of this compound is effectively achieved through a two-step process: synthesis of the hydroxy-substituted xanthone core followed by selective electrophilic chlorination. The use of Eaton’s reagent for cyclodehydration and N-chlorosuccinimide for chlorination represents a reliable and reproducible protocol. Alternative methods involving hydrolytic alkaline conditions and alkylation provide access to diverse intermediates for further functionalization.

The chlorination step’s mild conditions and high selectivity make it suitable for synthesizing this compound for further pharmaceutical or material science applications. Analytical data support the structural integrity and purity of the product, ensuring its suitability for downstream use.

This comprehensive review integrates findings from peer-reviewed journals and chemical synthesis protocols, excluding unreliable sources, to provide a professional and authoritative guide on the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-9H-xanthen-9-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced xanthone derivatives.

Substitution: The chlorine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted xanthones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

3-Chloro-9H-xanthen-9-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors . For example, some xanthone derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress by scavenging free radicals .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of xanthones are highly dependent on substituent type, position, and number. Below is a comparative analysis of 3-Chloro-9H-xanthen-9-one with key analogues:

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Amino and hydroxyl groups improve solubility via hydrogen bonding, as seen in 3,6-diamino-9H-xanthen-9-one .

Spectral Characteristics :

- NMR and LC/MS/MS data confirm substituent effects on chemical shifts. For example, the chlorine atom in this compound deshields adjacent protons, resulting in distinct ¹H NMR signals compared to methyl or methoxy analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.